An In-Depth Technical Guide to Isopropyl triphenylphosphonium iodide (CAS 24470-78-8)
An In-Depth Technical Guide to Isopropyl triphenylphosphonium iodide (CAS 24470-78-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Role of Isopropyl triphenylphosphonium iodide in Modern Synthesis
Isopropyl triphenylphosphonium iodide stands as a crucial reagent in the arsenal of synthetic organic chemists. Its primary utility lies in its role as a precursor to the isopropylidene triphenylphosphorane ylide, a key player in the Wittig reaction. This powerful carbon-carbon bond-forming reaction allows for the stereoselective synthesis of alkenes from carbonyl compounds, a transformation fundamental to the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. This guide provides an in-depth exploration of the synthesis, properties, and applications of Isopropyl triphenylphosphonium iodide, with a focus on the practical insights and mechanistic understanding required for its effective use in a research and development setting.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a reagent is paramount for its successful application and characterization.
Physical and Chemical Properties
Isopropyl triphenylphosphonium iodide is typically a white to pale yellow crystalline powder.[1] It is soluble in polar organic solvents such as methanol and water, but insoluble in nonpolar solvents like benzene.[2]
| Property | Value | References |
| CAS Number | 24470-78-8 | [1][3] |
| Molecular Formula | C₂₁H₂₂IP | [1][3] |
| Molecular Weight | 432.28 g/mol | [1][3] |
| Melting Point | 194-197 °C | [1][3] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Synonyms | (1-Methylethyl)triphenylphosphonium iodide, NSC 140615 | [1][3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of Isopropyl triphenylphosphonium iodide.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon NMR spectra are characteristic of the isopropyl and triphenylphosphine moieties. The protons on the methyl groups of the isopropyl substituent typically appear as a doublet, while the methine proton appears as a multiplet due to coupling with both the methyl protons and the phosphorus atom. The aromatic protons of the phenyl groups appear as a complex multiplet in the downfield region.
Synthesis and Purification: A Practical Approach
The synthesis of Isopropyl triphenylphosphonium iodide is a classic example of a nucleophilic substitution (Sₙ2) reaction.
Synthesis Mechanism and Workflow
The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the phosphorus atom of triphenylphosphine on the electrophilic secondary carbon of 2-iodopropane. The iodide ion is displaced as the leaving group, resulting in the formation of the stable phosphonium salt.[6]
Detailed Experimental Protocol: Synthesis
This protocol provides a step-by-step guide for the laboratory synthesis of Isopropyl triphenylphosphonium iodide.
Materials:
-
Triphenylphosphine (1 equivalent)
-
2-Iodopropane (1.1 equivalents)
-
Anhydrous acetonitrile or toluene
-
Diethyl ether or hexanes (for washing)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in a minimal amount of anhydrous acetonitrile or toluene.
-
To the stirred solution, add 2-iodopropane (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The phosphonium salt may precipitate out of the solution.
-
Collect the crude product by vacuum filtration.
-
Wash the collected solid with several portions of cold diethyl ether or hexanes to remove any unreacted triphenylphosphine.
-
Dry the product under vacuum to obtain the crude Isopropyl triphenylphosphonium iodide.
Purification by Recrystallization
Recrystallization is a critical step to obtain high-purity Isopropyl triphenylphosphonium iodide, free from byproducts such as triphenylphosphine oxide.
General Recrystallization Protocol:
-
Dissolve the crude phosphonium salt in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, isopropyl alcohol, or a mixture of dichloromethane and diethyl ether).[7][8]
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum. The purity can be assessed by melting point determination and spectroscopic methods.
The Wittig Reaction: Mechanism and Application
The primary application of Isopropyl triphenylphosphonium iodide is as a precursor for the Wittig reagent used in olefination reactions.[6]
Ylide Formation and Reaction Mechanism
The phosphonium salt is deprotonated by a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to form the corresponding phosphonium ylide (isopropylidene triphenylphosphorane).[9] This ylide is a non-stabilized or semi-stabilized ylide, which influences the stereochemical outcome of the reaction.
The Wittig reaction mechanism involves the nucleophilic attack of the ylide on a carbonyl compound (aldehyde or ketone) to form a betaine intermediate, which then collapses to an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.[9][10]
Stereochemical Considerations
The stereochemistry of the alkene product in a Wittig reaction is largely determined by the stability of the ylide. Non-stabilized ylides, such as the one derived from Isopropyl triphenylphosphonium iodide, generally lead to the formation of (Z)-alkenes with moderate to high selectivity, especially with aldehydes.[11] However, the (E)/(Z) selectivity can sometimes be poor with semi-stabilized ylides.[10]
Detailed Experimental Protocol: Wittig Reaction
This protocol outlines a general procedure for a Wittig reaction using Isopropyl triphenylphosphonium iodide.
Materials:
-
Isopropyl triphenylphosphonium iodide (1.1 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equivalents)
-
Aldehyde or ketone (1 equivalent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Isopropyl triphenylphosphonium iodide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to orange or red).
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of the aldehyde or ketone in anhydrous THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification of the Alkene Product
A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct.[6][12] Several methods can be employed for its removal:
-
Chromatography: Flash column chromatography on silica gel is a common method for separating the alkene from the more polar triphenylphosphine oxide.
-
Crystallization: If the alkene product is a solid, recrystallization can be an effective purification method.
-
Precipitation of Triphenylphosphine Oxide: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent like hexanes or a mixture of ether and hexanes, while the less polar alkene remains in solution.[9][13][14]
Safety and Handling
Isopropyl triphenylphosphonium iodide should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
Isopropyl triphenylphosphonium iodide is a versatile and valuable reagent for the synthesis of isopropylidene-containing alkenes via the Wittig reaction. A thorough understanding of its synthesis, purification, and reaction mechanisms, as detailed in this guide, is essential for its effective and safe use in the laboratory. The provided protocols and mechanistic insights aim to empower researchers to confidently employ this reagent in their synthetic endeavors, contributing to the advancement of chemical synthesis and drug discovery.
References
-
ACS Omega. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]
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Alkali Scientific. (n.d.). Isopropyltriphenylphosphonium iodide, 1 X 25 g (377481-25G). Retrieved from [Link]
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Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]
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The Royal Society of Chemistry. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Retrieved from [Link]
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MDPI. (n.d.). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Retrieved from [Link]
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PubMed Central. (2018). Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. Retrieved from [Link]
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ResearchGate. (2018). (PDF) Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. Retrieved from [Link]
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LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]
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NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Magnetic Resonance Studies. II. Investigation of Phosphonium Salts Containing Unsaturated Groups by 13C and 31P Nuclear Magnetic. Retrieved from [Link]
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University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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University of Missouri - Kansas City. (2007). Experiment 8: Wittig Reaction. Retrieved from [Link]
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Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]
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METTLER TOLEDO. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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YouTube. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E)-. Retrieved from [Link]
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ResearchGate. (n.d.). 31 P NMR isotropic chemical shifts calculated under the ωB97XD/.... Retrieved from [Link]
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MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]
-
YouTube. (2020). Wittig Reaction Experiment Part 1, Prelab. Retrieved from [Link]
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